molecular formula C14H14N2O B14133936 N-(4-Aminophenyl)-N-phenylacetamide CAS No. 140375-26-4

N-(4-Aminophenyl)-N-phenylacetamide

Cat. No.: B14133936
CAS No.: 140375-26-4
M. Wt: 226.27 g/mol
InChI Key: FFNZMCWXGGTELP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Aminophenyl)-N-phenylacetamide can be synthesized through several methods. One common synthetic route involves the acetylation of p-phenylenediamine with acetic anhydride. The reaction typically occurs under mild conditions, with the p-phenylenediamine dissolved in a suitable solvent such as ethanol or water, and acetic anhydride added dropwise .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where p-phenylenediamine and acetic anhydride are combined under controlled temperatures and pressures. The reaction mixture is then purified through crystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Aminophenyl)-N-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-N-phenylacetamide involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with cellular processes. For example, it may inhibit DNA methylation by interacting with DNA methyltransferases, thereby affecting gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Aminophenyl)-N-phenylacetamide is unique due to its versatile applications across various fields, including its role as an intermediate in dye synthesis and its potential biological activities. Its ability to undergo multiple types of chemical reactions also adds to its versatility .

Properties

CAS No.

140375-26-4

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-(4-aminophenyl)-N-phenylacetamide

InChI

InChI=1S/C14H14N2O/c1-11(17)16(13-5-3-2-4-6-13)14-9-7-12(15)8-10-14/h2-10H,15H2,1H3

InChI Key

FFNZMCWXGGTELP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)N

Origin of Product

United States

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